1-(3-Chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the base-catalyzed intramolecular cyclization of aminoacetylenic ketones. This process can be carried out under mild reaction conditions, often using a palladium/copper-catalyzed cross-coupling reaction of terminal propargylamines with aromatic and heteroaromatic acyl chlorides .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: It has potential therapeutic applications due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism by which 1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .
Comparison with Similar Compounds
Similar compounds to 1-(3-CHLOROPHENYL)-7-METHYL-2-(4-METHYLPYRIDIN-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other heterocyclic compounds with similar ring structures. These compounds may share some properties but differ in their specific functional groups or substituents, which can affect their reactivity and applications. Examples of similar compounds include:
Properties
Molecular Formula |
C24H17ClN2O3 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H17ClN2O3/c1-13-6-7-18-17(10-13)22(28)20-21(15-4-3-5-16(25)12-15)27(24(29)23(20)30-18)19-11-14(2)8-9-26-19/h3-12,21H,1-2H3 |
InChI Key |
QEMMJMNSQQJUTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.